L-Arginine-guanido-15N2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine-guanido-15N2HCl is a stable isotope-labeled compound of L-Arginine, an essential amino acid. This compound is particularly useful in scientific research due to its labeled nitrogen atoms, which allow for detailed studies of metabolic pathways and molecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine-guanido-15N2HCl is synthesized by incorporating nitrogen-15 isotopes into the guanidine group of L-Arginine. The synthesis involves the reaction of L-Arginine with nitrogen-15 labeled reagents under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification to achieve the desired isotope enrichment .
Chemical Reactions Analysis
Types of Reactions
L-Arginine-guanido-15N2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a potent vasodilator.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include nitric oxide from oxidation, modified guanidine derivatives from reduction, and substituted arginine compounds from substitution reactions .
Scientific Research Applications
L-Arginine-guanido-15N2HCl has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) studies to probe molecular structures and interactions.
Biology: Helps in studying metabolic pathways involving arginine and its derivatives.
Medicine: Investigated for its role in cardiovascular health, particularly in the synthesis of nitric oxide.
Industry: Utilized in the production of labeled compounds for research and diagnostic purposes
Mechanism of Action
L-Arginine-guanido-15N2HCl exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts L-Arginine into nitric oxide and citrulline. This process involves the transfer of electrons and the incorporation of oxygen into the guanidine group of L-Arginine . The produced nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The non-labeled version of the compound, widely used in research and clinical applications.
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Creatine: A compound related to arginine metabolism, used in energy production
Uniqueness
L-Arginine-guanido-15N2HCl is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it invaluable in research applications where understanding the detailed mechanisms of arginine metabolism and nitric oxide production is crucial .
Properties
Molecular Formula |
C6H15ClN4O2 |
---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1; |
InChI Key |
KWTQSFXGGICVPE-SXTJCFDNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.